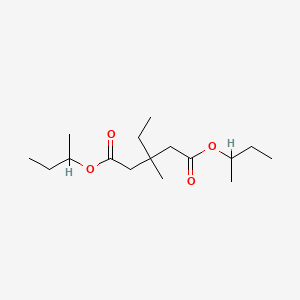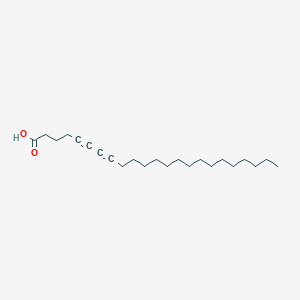
Tricosa-5,7-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosa-5,7-diynoic acid is a long-chain fatty acid with a unique structure characterized by two triple bonds located at the 5th and 7th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricosa-5,7-diynoic acid can be synthesized through various methods. One common approach involves the self-assembly of amphiphilic this compound with different metal ions, followed by photopolymerization . Another method includes the γ-ray polymerization of this compound crystals, which has been studied using X-ray diffraction, optical and scanning electron microscopy, and Raman and optical spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Tricosa-5,7-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal ions such as zinc, copper, nickel, and calcium . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Tricosa-5,7-diynoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tricosa-5,7-diynoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as a high-affinity inhibitor of acyl-CoA oxidase-1 (ACOX1), a key enzyme involved in fatty acid metabolism . By inhibiting ACOX1, this compound can modulate mitochondrial fatty acid oxidation and reduce the accumulation of reactive oxygen species, thereby exerting its effects on cellular metabolism.
Comparison with Similar Compounds
Tricosa-5,7-diynoic acid can be compared with other similar compounds, such as tricosa-10,12-diynoic acid . While both compounds share a similar long-chain structure and the presence of triple bonds, this compound is unique due to the specific positions of its triple bonds, which confer distinct chemical properties and reactivity. Other similar compounds include various long-chain fatty acids with different functional groups and chain lengths, each with its own unique set of properties and applications.
Properties
Molecular Formula |
C23H38O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tricosa-5,7-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-15,20-22H2,1H3,(H,24,25) |
InChI Key |
BVFHHPXDFGZZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC#CC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


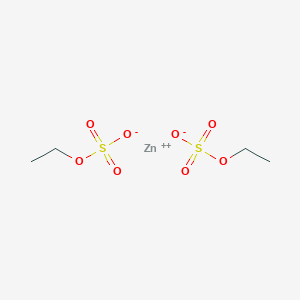
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
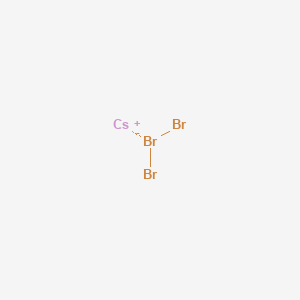
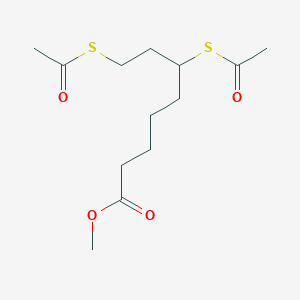


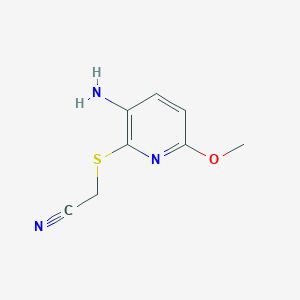
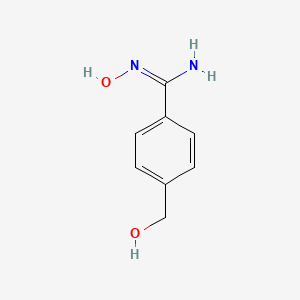
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
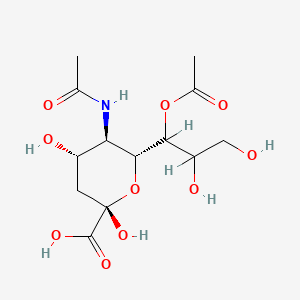
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
